4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The tert-butoxycarbonyl (boc) group is known to be used as a protective group in peptide synthesis . It prevents unwanted side reactions by temporarily blocking the reactivity of the amino group .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of peptides , which are involved in numerous biochemical pathways.
Pharmacokinetics
The presence of the boc group might influence these properties, as it can increase the compound’s lipophilicity, potentially affecting its absorption and distribution .
Result of Action
The compound’s potential interaction with receptor-type tyrosine-protein phosphatase beta could influence various cellular processes, including cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, temperature and the presence of other compounds could affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the preparation of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed for Boc deprotection.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of free amines after Boc deprotection.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc protecting group attached to various amino acids.
Fmoc-protected amino acids: These compounds use a 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a phenylbutanoic acid backbone. This combination provides distinct reactivity and stability, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-9-12(13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKXZQCKJUQMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680515 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790227-48-4 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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